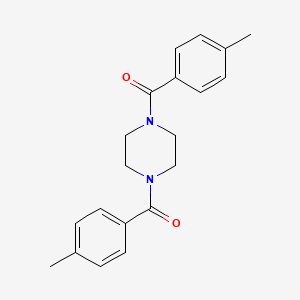

1,4-bis(4-methylbenzoyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-methylbenzoyl)piperazin-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15-3-7-17(8-4-15)19(23)21-11-13-22(14-12-21)20(24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLJQDBWONFXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Bis 4 Methylbenzoyl Piperazine and Analogous Diacylated Piperazines

Direct Acylation Procedures Utilizing Piperazine (B1678402) Ring System

The most direct and common method for preparing 1,4-bis(4-methylbenzoyl)piperazine and similar compounds is through the direct acylation of the piperazine ring. nih.gov This involves reacting piperazine with two equivalents of an acylating agent, such as 4-methylbenzoyl chloride or 4-methylbenzoic anhydride.

In a typical laboratory procedure, piperazine is dissolved in a suitable solvent, often a chlorinated one like dichloromethane (B109758) or an aromatic one like toluene. A base, such as triethylamine (B128534) or pyridine, is added to neutralize the hydrogen halide byproduct that forms when using acyl chlorides. The 4-methylbenzoyl chloride is then added, usually in a dropwise manner to control the reaction's temperature. After a period of stirring, the product is isolated through standard workup procedures to yield the purified this compound. The choice of solvent and base can significantly impact the yield and purity of the final product.

| Acylating Agent | Base | Solvent | Typical Yield (%) |

| 4-Methylbenzoyl chloride | Triethylamine | Dichloromethane | >90 |

| 4-Methylbenzoic anhydride | Pyridine | Toluene | 85-95 |

| 4-Methylbenzoyl chloride | Sodium Hydroxide (B78521) (aq) | Water/Dichloromethane | 80-90 |

Multi-step Synthetic Strategies for Structured Acylpiperazines

While direct acylation is effective for symmetrical diacylated piperazines, creating unsymmetrical or more complex acylpiperazines often requires multi-step strategies for greater control over the substitution pattern. nih.govtandfonline.com

A key approach involves using a protecting group on one of the piperazine nitrogens. For instance, protecting one nitrogen with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group allows for the selective acylation of the other nitrogen. tandfonline.comgoogle.com After the first acylation, the protecting group is removed, and the second, different acyl group can be introduced. tandfonline.com

Another multi-step method involves constructing the piperazine ring from acyclic precursors, which is useful for creating substituted piperazine cores. mdpi.comcore.ac.uk For example, a bis(2-haloethyl)amine can react with a primary amine, and after cyclization, the resulting structure can be further modified and acylated. mdpi.comcore.ac.uk

Catalytic Approaches in the Formation of 1,4-Bis(acyl)piperazines

Catalysis provides powerful methods to improve the efficiency and sustainability of chemical reactions, including the synthesis of 1,4-bis(acyl)piperazines. While direct acylation with reactive acyl chlorides may not need a catalyst, less reactive agents like esters or carboxylic acids can be effectively used with catalytic assistance. wiley.comresearchgate.net

Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of the amide bond from carboxylic acids. mdpi.com Enzymatic catalysis, particularly with lipases, is also a valuable green alternative that works under mild conditions. unibo.it

| Catalyst/Reagent | Acylating Agent | Conditions | Advantage |

| DCC/HOBt | Carboxylic Acid | Room Temperature | High yields, mild conditions |

| EDC/HOBt | Carboxylic Acid | Room Temperature | Water-soluble byproducts |

| Lipase | Ester/Carboxylic Acid | Mild Temperature, Organic Solvent | Green, high selectivity |

Green Chemistry Principles in the Synthesis of Piperazine Derivatives

Green chemistry principles are increasingly applied to piperazine derivative synthesis to reduce environmental impact. researchgate.net Key considerations include:

Atom Economy: Direct acylation with acid anhydrides has high atom economy.

Safer Solvents: Replacing hazardous solvents with greener alternatives like water or ethanol (B145695) is a priority. unibo.it

Energy Efficiency: Microwave and ultrasound-assisted synthesis can reduce reaction times and energy use. researchgate.net

Renewable Feedstocks: Research is ongoing to derive starting materials from renewable sources. mdpi.com

Catalysis: The use of catalysts, especially biocatalysts, is a core principle of green chemistry, allowing for milder reaction conditions and higher selectivity. mdpi.com

The adoption of these principles not only leads to more environmentally friendly synthetic routes but also offers potential cost savings and improved safety. unibo.itresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides valuable insights into the functional groups present in a molecule and their local environment.

Assignment of Characteristic Functional Group Vibrations

The FT-IR and FT-Raman spectra of 1,4-bis(4-methylbenzoyl)piperazine are characterized by vibrations corresponding to its constituent functional groups. The presence of the carbonyl (C=O) group, a key feature of the benzoyl moiety, gives rise to a strong absorption band in the FT-IR spectrum, typically observed in the range of 1720-1680 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the tolyl groups are generally weak in the IR spectrum due to a decrease in the dipole moment. scispace.com

The piperazine (B1678402) ring itself exhibits characteristic vibrations. The chair conformation is the most common for the piperazine ring. scispace.com The vibrational modes of the piperazine ring and its substituents can be complex and are often assigned with the aid of computational methods like Density Functional Theory (DFT). nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1720 - 1680 nih.gov |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Methyl C-H | Stretching | ~2960 - 2850 |

| Piperazine C-N | Stretching | Varies |

| Piperazine CH₂ | Scissoring/Bending | ~1450 |

Analysis of Hydrogen Bonding Networks through Vibrational Shifts

In the solid state, intermolecular interactions, such as hydrogen bonding, can influence the vibrational frequencies of the functional groups involved. For piperazine derivatives, N-H---O or C-H---O types of weak hydrogen bonds can occur, leading to shifts in the corresponding stretching frequencies. nih.gov For instance, the involvement of a C=O group in a hydrogen bond typically leads to a downward shift (redshift) of its stretching frequency in the IR spectrum. nih.gov The analysis of these shifts can provide information about the packing of molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution.

Chemical Shift and Coupling Constant Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound shows distinct signals for the protons in different chemical environments. Due to the symmetrical nature of the molecule, a simplified spectrum is expected. The protons of the methyl groups on the tolyl rings would appear as a single peak, and the aromatic protons would give rise to a set of signals characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the piperazine ring would also show specific signals. However, the dynamic nature of the piperazine ring and restricted rotation around the amide C-N bond can lead to more complex spectra. nih.gov

In the ¹³C NMR spectrum, separate signals are observed for each unique carbon atom. For this compound, one would expect to see signals for the carbonyl carbon, the carbons of the aromatic rings (including the quaternary carbons and the protonated carbons), the methyl carbon, and the carbons of the piperazine ring. The chemical shifts of these carbons provide confirmation of the molecular structure. Symmetrically equivalent carbons will have the same chemical shift. scispace.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Type | Expected Chemical Shift (ppm) |

| ¹H | Aromatic | 7.0 - 8.0 |

| ¹H | Piperazine | 2.5 - 4.0 researchgate.net |

| ¹H | Methyl | ~2.4 nih.gov |

| ¹³C | Carbonyl | 165 - 175 |

| ¹³C | Aromatic | 120 - 150 |

| ¹³C | Piperazine | 40 - 55 scispace.com |

| ¹³C | Methyl | ~21 |

Note: The exact chemical shifts can be influenced by the solvent and temperature.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms within the molecule.

A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help in assigning the protons of the piperazine ring and confirming the coupling patterns of the aromatic protons. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the primary chromophores are the benzoyl groups. The expected electronic transitions are π → π* and n → π*. uzh.ch

π → π transitions:* These arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are typically of high intensity and are associated with the conjugated system of the benzene ring and the carbonyl group.

n → π transitions:* These involve the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions.

The position of the absorption maxima (λ_max) can be influenced by the solvent polarity. For instance, n → π* transitions often show a hypsochromic shift (blue shift) to shorter wavelengths in polar solvents, while π → π* transitions may exhibit a bathochromic shift (red shift) to longer wavelengths. uomustansiriyah.edu.iq The UV-Vis spectrum of this compound would be dominated by the strong absorptions of the two benzoyl chromophores.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the expected molecular formula is C₂₀H₂₂N₂O₂.

The theoretical monoisotopic mass of this compound, which is the sum of the masses of the most abundant isotopes of each element, can be calculated as follows:

Carbon (C): 20 atoms × 12.000000 u = 240.000000 u

Hydrogen (H): 22 atoms × 1.007825 u = 22.17215 u

Nitrogen (N): 2 atoms × 14.003074 u = 28.006148 u

Oxygen (O): 2 atoms × 15.994915 u = 31.98983 u

Theoretical Monoisotopic Mass = 322.168128 u

In an HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound would be ionized. The most common ion observed would be the protonated molecule, [M+H]⁺.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₂₀H₂₂N₂O₂ | 322.1681 |

| [M+H]⁺ | C₂₀H₂₃N₂O₂⁺ | 323.1759 |

| [M+Na]⁺ | C₂₀H₂₂N₂O₂Na⁺ | 345.1579 |

Experimental determination of the m/z value to within a few parts per million (ppm) of the theoretical value would confirm the molecular formula C₂₀H₂₂N₂O₂.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of each element in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula. For C₂₀H₂₂N₂O₂, the molecular weight is calculated using the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

Molecular Weight of C₂₀H₂₂N₂O₂: (20 × 12.011) + (22 × 1.008) + (2 × 14.007) + (2 × 15.999) = 240.22 + 22.176 + 28.014 + 31.998 = 322.408 g/mol

The theoretical elemental composition is as follows:

Carbon (C): (240.22 / 322.408) × 100% = 74.50%

Hydrogen (H): (22.176 / 322.408) × 100% = 6.88%

Nitrogen (N): (28.014 / 322.408) × 100% = 8.69%

Oxygen (O): (31.998 / 322.408) × 100% = 9.93%

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 74.50 |

| Hydrogen | H | 6.88 |

| Nitrogen | N | 8.69 |

An experimental elemental analysis of a pure sample of this compound is expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thereby verifying the empirical and molecular formula of the compound.

Crystallographic Analysis and Conformational Landscape of 1,4 Bis 4 Methylbenzoyl Piperazine

Single Crystal X-ray Diffraction (SC-XRD) Studies of 1,4-Bis(4-methylbenzoyl)piperazine and Structural Analogs

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of its close structural analog, 1,4-bis(4-chlorobenzoyl)piperazine, provides valuable insights into its likely solid-state conformation.

The crystallographic analysis of 1,4-bis(4-chlorobenzoyl)piperazine reveals that it crystallizes in the monoclinic space group P2₁/n. In this structure, the asymmetric unit contains two half-molecules, with each molecule situated on an inversion center. This high degree of symmetry dictates that the two chlorobenzene (B131634) rings within a single molecule are parallel. Given the structural similarity, it is highly probable that this compound would adopt a similar crystalline arrangement.

Table 1: Crystallographic Data for 1,4-bis(4-chlorobenzoyl)piperazine

| Parameter | Value |

| Empirical Formula | C₁₈H₁₆Cl₂N₂O₂ |

| Formula Weight | 379.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.938(2) |

| b (Å) | 7.994(2) |

| c (Å) | 11.021(2) |

| β (°) | 115.93(3) |

| Volume (ų) | 866.3(3) |

| Z | 2 |

Data for 1,4-bis(4-chlorobenzoyl)piperazine is used as a proxy for this compound.

Table 2: Selected Bond Lengths and Angles for 1,4-bis(4-chlorobenzoyl)piperazine

| Bond/Angle | Length (Å) / Angle (°) |

| C-N (piperazine ring) | ~1.46 |

| C-C (piperazine ring) | ~1.52 |

| C=O | ~1.23 |

| C-N (amide) | ~1.35 |

| C-N-C (piperazine) | ~112 |

| N-C-C (piperazine) | ~110 |

| O=C-N | ~122 |

Data for 1,4-bis(4-chlorobenzoyl)piperazine is used as a proxy for this compound.

Conformational Analysis of the Piperazine (B1678402) Ring System

The six-membered piperazine ring is not planar and can adopt several conformations. The preferred conformation is influenced by the nature and size of the substituents attached to the nitrogen atoms.

The piperazine ring in 1,4-disubstituted derivatives almost universally adopts a chair conformation, as this minimizes steric strain and torsional strain. sigmaaldrich.com This is observed in the crystal structure of 1,4-bis(4-chlorobenzoyl)piperazine and is expected to be the case for this compound as well. sigmaaldrich.com The degree of puckering in the ring can be quantified by Cremer and Pople puckering parameters. For a perfect chair, the total puckering amplitude (Q) is approximately 0.55 Å, and the puckering angle (θ) is close to 0° or 180°.

The presence of the bulky 4-methylbenzoyl groups on the nitrogen atoms of the piperazine ring has a significant impact on its conformation. These substituents are expected to occupy equatorial positions to minimize steric hindrance with the axial hydrogens of the piperazine ring. This equatorial arrangement is the most stable and is consistently observed in similar 1,4-diacylpiperazine structures. The electronic nature of the benzoyl substituent can also influence the geometry around the nitrogen atom and the degree of ring puckering.

Intermolecular Interactions and Supramolecular Architecture in Solid State

In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions, leading to a stable, three-dimensional supramolecular architecture. The primary forces at play are expected to be van der Waals interactions and potential weak C-H···O hydrogen bonds.

The crystal packing of 1,4-bis(4-chlorobenzoyl)piperazine shows that the molecules are arranged in a herringbone pattern. This arrangement is driven by the optimization of van der Waals contacts between the aromatic rings of adjacent molecules. It is plausible that the methyl groups in this compound would further influence this packing through additional hydrophobic interactions. The carbonyl oxygen atoms can act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic and piperazine C-H groups of neighboring molecules, further stabilizing the crystal lattice.

Hydrogen Bonding Networks (N–H⋯O, C–H⋯O)

In the absence of a primary N-H donor in the 1,4-disubstituted piperazine ring of the title compound, classical N-H⋯O hydrogen bonds are not anticipated. However, the molecular framework provides ample opportunity for the formation of weak C–H⋯O hydrogen bonds, which are frequently observed to play a significant role in the crystal packing of related amide structures.

The potential C–H⋯O interactions would involve hydrogen atoms from the piperazine ring's methylene (B1212753) groups and the methyl groups of the toluoyl moieties acting as donors. The acceptors would be the carbonyl oxygen atoms of the benzoyl groups. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice, often forming intricate networks that link adjacent molecules.

Table 1: Predicted C–H⋯O Hydrogen Bond Parameters for this compound (Hypothetical Data)

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|

| C(piperazine)-H | O=C | ~0.97 | ~2.4-2.7 | ~3.3-3.6 | ~140-160 |

Van der Waals Interactions and π-π Stacking

The crystal structure of this compound is expected to be significantly influenced by van der Waals forces and π-π stacking interactions. The sizable aromatic surfaces of the two 4-methylbenzoyl groups provide ideal conditions for the formation of π-π stacking, a non-covalent interaction that is fundamental to the assembly of many aromatic compounds.

These interactions would likely occur between the toluoyl rings of adjacent molecules, adopting either a parallel-displaced or a T-shaped (edge-to-face) arrangement to maximize attractive forces and minimize steric hindrance. The presence of the methyl group on the phenyl ring can influence the geometry of this stacking.

In similar piperazine derivatives, the piperazine ring typically adopts a chair conformation, which positions the two aromatic substituents in a pseudo-equatorial orientation. This conformation facilitates intermolecular interactions between the aromatic rings.

Table 2: Predicted π-π Stacking Parameters for this compound (Hypothetical Data)

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

|---|

C-H⋯π Interactions

Another significant non-covalent interaction that is anticipated to play a role in the crystal packing of this compound is the C-H⋯π interaction. In this type of bond, a C-H group (from either the piperazine ring or a methyl group) acts as a weak acid, donating its hydrogen to the electron-rich π-system of a neighboring toluoyl ring.

These interactions are directional and have been shown to be crucial in determining the orientation of molecules in the solid state. The geometry of C-H⋯π interactions is characterized by the distance between the hydrogen atom and the centroid of the aromatic ring, as well as the angle of approach. In the crystal structure of 1,4-bis(4-chlorobenzoyl)piperazine, a C–H···π interaction is explicitly noted, further supporting the likelihood of its presence in the methyl-substituted analogue.

Table 3: Predicted C-H⋯π Interaction Parameters for this compound (Hypothetical Data)

| Donor C-H | Acceptor π-system | H···Centroid Distance (Å) | C-H···Centroid Angle (°) |

|---|---|---|---|

| C(piperazine)-H | Toluoyl ring | ~2.6-3.0 | ~120-150 |

Computational Chemistry and Theoretical Investigations of 1,4 Bis 4 Methylbenzoyl Piperazine

Density Functional Theory (DFT) Calculations for Ground State Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov This method calculates the electron density to determine the ground state molecular geometry, providing crucial data on bond lengths, bond angles, and dihedral angles. For 1,4-bis(4-methylbenzoyl)piperazine, a DFT study, likely employing a functional such as B3LYP with a suitable basis set like 6-311G(d,p), would reveal the spatial orientation of the two 4-methylbenzoyl groups relative to the central piperazine (B1678402) ring. bohrium.comnih.gov It is expected that the piperazine ring would adopt a stable chair conformation to minimize steric hindrance. researchgate.netnih.gov

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations, typically carried out using DFT methods, identify the characteristic vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups. researchgate.net For this compound, this analysis would help assign the vibrational bands observed in experimental spectra, such as the C=O stretching of the benzoyl group, C-N stretching of the piperazine ring, and vibrations of the aromatic rings. researchgate.net A strong correlation between the calculated and experimental wavenumbers, often improved by applying a scaling factor to the theoretical data, validates the accuracy of the computed molecular geometry. nih.gov

Detailed theoretical and experimental vibrational data specifically for this compound have not been reported in the available scientific literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and lower kinetic stability. bohrium.com For this compound, analysis would likely show the HOMO localized on the electron-rich p-toluoyl moieties, with the LUMO distributed over the benzoyl groups.

Specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying the regions susceptible to electrophilic and nucleophilic attack. nih.gov The map uses a color spectrum where red indicates electron-rich, negative potential regions (prone to electrophilic attack), and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen atoms, making them sites for electrophilic interaction. In contrast, positive potential would likely be found around the hydrogen atoms of the piperazine ring and methyl groups.

A specific MEP map and detailed analysis for this compound are not available in the current body of scientific literature.

Prediction of Non-linear Optical (NLO) Properties

Computational methods are employed to predict the non-linear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. These calculations determine key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO response often feature donor-acceptor groups that facilitate intramolecular charge transfer, a characteristic that could be present in piperazine derivatives. bohrium.com Theoretical calculations for this compound would assess its potential as an NLO material by comparing its calculated hyperpolarizability values to those of known NLO materials like urea.

There are no specific published data on the calculated non-linear optical properties for this compound in the reviewed sources.

Conformer Analysis and Potential Energy Surface Exploration

Most flexible molecules, including this compound, can exist in multiple spatial arrangements known as conformers. Conformer analysis and potential energy surface (PES) scanning are computational techniques used to identify the most stable conformers and the energy barriers between them. researchgate.net For this molecule, a PES scan would likely involve rotating the bonds connecting the benzoyl groups to the piperazine nitrogen atoms to map the energy landscape and identify the global minimum energy structure. This is crucial for understanding the molecule's preferred shape and its interactions in different environments.

A detailed conformational analysis or potential energy surface exploration for this compound has not been reported in the available literature.

Global Chemical Reactivity Descriptors

Specific values for the global chemical reactivity descriptors for this compound are not available in the surveyed scientific literature.

Chemical Reactivity and Functionalization Studies

Acyl Group Transformations and Substituent Effects

The acyl groups in 1,4-bis(4-methylbenzoyl)piperazine are susceptible to transformations typical of amides, such as hydrolysis and reduction. The electronic nature of the substituents on the benzoyl rings plays a crucial role in modulating the reactivity of the carbonyl centers.

Hydrolysis: The amide bonds can be cleaved under acidic or basic conditions to yield piperazine (B1678402) and two equivalents of 4-methylbenzoic acid. The rate of this hydrolysis is influenced by the electronic properties of the para-methyl substituent on the benzoyl ring. Generally, electron-donating groups on the benzoyl ring can influence the rate of hydrolysis. nih.gov While specific kinetic data for this compound is not extensively documented in the literature, studies on related N-benzoyl amides suggest that the reaction proceeds through a tetrahedral intermediate. nih.govmasterorganicchemistry.com Under alkaline conditions, the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.comadichemistry.com

Reduction: The amide carbonyls can be reduced to methylene (B1212753) groups using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the this compound into 1,4-bis(4-methylbenzyl)piperazine. The reduction of amides to amines with LiAlH₄ is a well-established transformation in organic synthesis. youtube.comlibretexts.org The likely mechanism involves the initial formation of a complex between the LiAlH₄ and the amide carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent elimination of the oxygen atom as an aluminate salt and further reduction of the resulting iminium ion intermediate leads to the final amine product. libretexts.orgbeilstein-journals.org

The table below summarizes the expected products from these transformations.

| Starting Material | Reagents and Conditions | Major Product(s) |

| This compound | 1. LiAlH₄, THF, reflux2. H₂O workup | 1,4-bis(4-methylbenzyl)piperazine |

| This compound | 1. aq. HCl, heat2. Neutralization | Piperazine, 4-methylbenzoic acid |

| This compound | 1. aq. NaOH, heat2. Acidification | Piperazine, 4-methylbenzoic acid |

Substituent Effects: The para-methyl group on each benzoyl ring is an electron-donating group. This electronic effect can influence the reactivity of the carbonyl group. Compared to an unsubstituted benzoyl group, the methyl group slightly increases the electron density on the carbonyl carbon, which could potentially decrease its reactivity towards nucleophiles. However, this effect is generally modest. nih.gov In reactions involving electrophilic attack on the aromatic ring, the methyl group is an activating, ortho-para directing group. nih.gov

Reactions Involving the Piperazine Nitrogen Centers

While the nitrogen atoms in this compound are part of amide linkages and are therefore significantly less basic and nucleophilic than in piperazine itself, they can still participate in certain reactions, particularly after the transformation of the acyl groups.

Once one or both of the acyl groups are removed via hydrolysis, the liberated secondary amine(s) of the piperazine ring become available for a wide range of functionalization reactions. These include N-alkylation, N-arylation, and N-acylation with different acyl groups, allowing for the synthesis of unsymmetrical piperazine derivatives.

Furthermore, the piperazine ring itself can be a target for functionalization, although this is less common for N,N'-diacylpiperazines due to the deactivating effect of the acyl groups. More advanced strategies, such as C-H functionalization of the piperazine ring, have been developed for related N-substituted piperazines, often requiring specific directing groups and catalytic systems. These methods could potentially be adapted for this compound to introduce substituents at the carbon atoms of the piperazine core, further expanding its structural diversity.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The derivatization of this compound can be a starting point for generating a library of compounds for structure-activity relationship (SAR) studies.

Modification of the Acyl Groups: A primary strategy for SAR studies involves the modification of the acyl groups. Starting from piperazine, which can be obtained from the hydrolysis of the title compound, a diverse range of N,N'-bis(substituted benzoyl)piperazines can be synthesized. This allows for the exploration of the effects of different electronic and steric properties of the substituents on biological activity. For instance, replacing the 4-methyl group with electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups (e.g., methoxy) can systematically probe the SAR. nih.gov

Synthesis of Unsymmetrical Derivatives: A key strategy in SAR is to break the symmetry of the molecule. This can be achieved by the selective hydrolysis of one acyl group, followed by the introduction of a different substituent on the free piperazine nitrogen. Alternatively, starting from mono-acylated piperazine, a second, different acyl group can be introduced. This approach allows for the synthesis of a wide array of unsymmetrical derivatives, which can be crucial for optimizing interactions with biological targets.

Functionalization of the Piperazine Ring: As mentioned, C-H functionalization of the piperazine ring can introduce additional diversity. Introducing substituents on the carbon atoms of the piperazine ring can alter the conformation and steric bulk of the molecule, which can have a significant impact on its biological activity.

The table below outlines some potential derivatization strategies for SAR studies starting from or related to this compound.

| Starting Material/Intermediate | Derivatization Strategy | Potential New Functionalities | Purpose in SAR Studies |

| Piperazine (from hydrolysis) | Acylation with various substituted benzoyl chlorides | Different para- and meta-substituents on the benzoyl rings | To probe electronic and steric effects of the aromatic substituents. |

| Mono-(4-methylbenzoyl)piperazine | Acylation with a different acyl chloride | Unsymmetrical N,N'-diacylpiperazines | To explore the differential role of each acyl group in binding to a biological target. |

| 1,4-bis(4-methylbenzyl)piperazine | N-debenzylation followed by N-functionalization | Free piperazine nitrogens for further derivatization | To explore the importance of the benzyl (B1604629) groups and introduce new functionalities at the nitrogen atoms. |

These derivatization strategies highlight the versatility of the this compound scaffold and its potential as a starting point for the development of new chemical entities with desired biological activities.

Applications in Advanced Materials and Chemical Biology Excluding Clinical Human Trials and Associated Data

Integration into Polymer Chemistry and Macromolecular Architectures

There is no published research on the integration of 1,4-bis(4-methylbenzoyl)piperazine into polymer chemistry. The amide functionalities present in the molecule are generally less reactive in common polymerization reactions compared to other functional groups like vinyl or acryl groups, which are often appended to piperazine (B1678402) for polymerization purposes. researchgate.netsigmaaldrich.com

The synthesis of this compound as a monomer would likely involve the acylation of piperazine with two equivalents of 4-methylbenzoyl chloride. This is analogous to the synthesis of similar compounds like 1,4-bis(4-chlorobenzoyl)piperazine. researchgate.net However, no studies detailing its subsequent use as a monomer in polymerization reactions or the mechanisms of such polymerizations have been found.

Consistent with the lack of data on its polymerization, there are no reports on the development of functional polymeric materials derived from this compound. Research on piperazine-based functional polymers typically involves derivatives with more reactive groups that enable the formation of polymer chains and provide specific functionalities, such as for CO2 capture or as hydrogels.

Supramolecular Chemistry and Self-Assembly Systems

While piperazine and its derivatives are common building blocks in supramolecular chemistry due to their ability to form hydrogen bonds, specific studies on the self-assembly systems of this compound are absent from the scientific literature.

No crystal structure or analysis of hydrogen-bonded networks for this compound has been published. For comparison, related structures like 1,4-bis(4-chlorobenzoyl)piperazine exhibit weak C—H···O interactions that stabilize the crystal structure rather than strong, directional hydrogen bonds. researchgate.net Other piperazine derivatives with hydrogen bond donors, such as N-H or O-H groups, are more commonly used to design robust hydrogen-bonded networks. rsc.orgnih.gov

There are no published studies on the formation of co-crystals involving this compound. Co-crystal engineering with piperazine typically utilizes the two secondary amine groups as hydrogen bond donors to interact with a co-former molecule. mdpi.comnih.gov In this compound, these amine protons are replaced by benzoyl groups, significantly reducing its capacity to act as a primary hydrogen bond donor, thus making it a less likely candidate for traditional co-crystal formation with common co-formers.

Applications in Metal Ion Complexation and Chelation Chemistry

A review of the literature indicates no studies on the use of this compound for metal ion complexation or chelation. The nitrogen atoms of the piperazine ring are part of amide linkages. This configuration significantly decreases the electron-donating ability (basicity) of the nitrogen atoms, making them poor coordination sites for metal ions compared to the free amines in piperazine or its alkylated derivatives. nih.govbiointerfaceresearch.comresearchgate.net

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the chemical compound “this compound” that aligns with the specific sections and subsections requested.

Extensive searches for research findings related to this specific molecule in the areas of advanced materials, chemical biology, and in vitro studies did not yield the necessary information for the following outlined topics:

Exploration in Chemical Biology (In Vitro Investigations Only)

Antioxidant Activity Investigations in Vitro:In vitro studies on the antioxidant activity of this compound have not been reported in the available scientific literature.

While research exists for other piperazine derivatives, the strict requirement to focus solely on “this compound” cannot be met due to the absence of specific data for this molecule in the requested contexts. Therefore, the generation of a scientifically accurate and informative article as per the provided outline is not possible at this time.

Future Research Directions and Emerging Interdisciplinary Applications

Development of Novel Catalytic and Green Synthetic Routes

The synthesis of piperazine (B1678402) derivatives has traditionally relied on multi-step methods, which can be inefficient and generate significant waste. researchgate.net Future research will focus on developing novel catalytic and green synthetic routes to produce 1,4-bis(4-methylbenzoyl)piperazine and its analogs. These modern approaches aim for higher efficiency, reduced environmental impact, and greater cost-effectiveness. organic-chemistry.org

One promising avenue is the use of palladium-catalyzed reactions under aerobic conditions, which has shown success in the synthesis of arylpiperazines. organic-chemistry.org Another approach involves solid-phase organic synthesis, which can simplify purification and reduce solvent usage. For instance, a method for preparing a related compound, 4-(4-methylpiperazine-1-methyl)benzamide, utilizes a solid-phase reaction under solvent-free conditions, highlighting a green and efficient pathway. google.com The use of efficient and highly selective catalysts, such as nano-ZnO, in combination with alkali metal hydroxides, can facilitate reactions under mild conditions, further contributing to the green credentials of the synthesis. google.com

Classic strategies often involve stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling, which can be hampered by the need for expensive catalysts and ligands. researchgate.net Future methodologies may explore in-situ formation of reactive intermediates to create modular N-ethyl piperazine derivatives. researchgate.net The development of practical methods for synthesizing extended tosylpiperazines under mild conditions also presents a viable strategy. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Techniques for Dynamic Structural Analysis

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its properties and interactions. Advanced spectroscopic and crystallographic techniques are pivotal in this endeavor. Single-crystal X-ray diffraction analysis, for example, can determine molecular structures with high precision. beilstein-journals.orgnih.gov

Dynamic NMR characterization can be employed to study conformational changes in solution, which is particularly relevant for the flexible piperazine ring that typically adopts a chair conformation. beilstein-journals.orgnih.gov Hirshfeld surface analysis can provide quantitative insights into intermolecular interactions within the crystal structure. nih.gov In the solid state, the piperazine ring is often found in a chair conformation. nih.govresearchgate.net The crystal structure of related compounds, such as 1,4-bis(9-anthracenylmethyl)piperazine, reveals that the two aromatic systems can adopt an anti-conformation across the piperazine ring, with intermolecular C-H···π and π···π interactions playing a role in the crystal packing. nih.gov

Future studies could employ these advanced techniques to investigate the dynamic behavior of this compound in different environments, providing a deeper understanding of its structure-property relationships.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry offers powerful tools for the rational design of novel molecules with specific properties. For this compound, computational studies can predict its binding modes with biological targets and guide the synthesis of new derivatives with enhanced activity. nih.gov Molecular docking and molecular dynamics simulations are key techniques in this area, allowing researchers to visualize and analyze the interactions between a ligand and its receptor at the atomic level. nih.gov

For example, in the study of piperazine-based compounds as sigma receptor 1 (S1R) ligands, computational docking was used to understand the binding mode of promising agonists, paving the way for further structure-based optimization. nih.gov These studies can reveal crucial amino acid residues that interact with the compound. nih.gov The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models can further aid in predicting the biological activity of new derivatives. mdpi.com

By employing these computational approaches, researchers can screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new applications for this compound.

Exploration of this compound in Emerging Materials Science Fields

The unique structural features of this compound make it a candidate for applications in materials science. Its rigid aromatic groups combined with the flexible piperazine linker could be exploited in the design of novel polymers and functional materials.

One area of interest is the development of precursors for chemical vapor deposition (CVD). For instance, a related compound, 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP), has been investigated as a precursor for the synthesis of silicon carbonitride films. mdpi.com The thermal stability and volatility of such compounds are critical parameters for their application in CVD. mdpi.com

Furthermore, piperazine derivatives are being explored for their use in creating functionalized monoliths for chromatography and in the self-assembly of redox-sensitive nanoparticles for drug delivery systems. sigmaaldrich.com The ability of piperazine-containing molecules to form organized structures through intermolecular interactions, such as hydrogen bonding and π-stacking, is key to these applications. researchgate.netnih.gov Future research could focus on synthesizing polymers and metal-organic frameworks incorporating the this compound unit to create materials with tailored optical, electronic, or porous properties.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level (in vitro)

Piperazine and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. mdpi.comresearchgate.net In vitro studies are essential for elucidating the mechanisms by which these compounds exert their effects at the molecular level.

For example, piperazine-based compounds have been investigated as anticancer agents. nih.govmdpi.com Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated their cytotoxic effects on various cancer cell lines. researchgate.netmdpi.com Mechanistic evaluations have shown that some piperazine compounds can suppress and eliminate experimental tumors. mdpi.com Molecular docking studies can complement these experimental findings by predicting how these compounds interact with biological targets like topoisomerase IIα. nih.gov

Other research has focused on piperazine derivatives as sigma receptor ligands, with some acting as potent agonists. nih.gov In vitro functional assays are crucial for characterizing the activity of these compounds. nih.gov Additionally, novel 1,4-disubstituted piperazine-2,5-dione derivatives have been designed and evaluated for their antioxidant activity in cellular models of oxidative stress. nih.gov

Future in vitro studies on this compound could explore its potential as an inhibitor of specific enzymes, a modulator of receptor activity, or an agent that interferes with protein-protein interactions, thereby uncovering new therapeutic possibilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-bis(4-methylbenzoyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between benzoic acid derivatives and piperazine. A common approach involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent to acylate the piperazine ring. For example, similar 1-aroylpiperazine derivatives were prepared by reacting N-substituted piperazines with activated carboxylic acids under inert atmospheres (e.g., nitrogen) in polar aprotic solvents like dimethylformamide (DMF) at reflux temperatures . Multi-step syntheses may require sequential alkylation, acylation, and purification via column chromatography. Yield optimization depends on stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to acylating agent) and catalyst selection .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and aromatic protons.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is typical for research-grade compounds).

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular weight verification.

- X-ray Crystallography : For definitive structural elucidation, as demonstrated in related piperazine derivatives .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as piperazine derivatives are hygroscopic. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict degradation pathways .

Q. What pharmacological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes where piperazines show activity (e.g., serotonin/dopamine receptors, calcium channels). For example, fluorometric or radioligand binding assays using cell membranes expressing target receptors. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are critical .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally complex derivatives?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes or solvent effects. Use variable-temperature NMR to identify rotamers or employ computational tools (e.g., DFT calculations) to simulate spectra. Cross-validate with X-ray structures when possible .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

- Methodological Answer : Under acidic conditions, the benzoyl groups may undergo hydrolysis to form 4-methylbenzoic acid and piperazine. Base-mediated degradation could involve ring-opening reactions. Monitor via LC-MS and isolate intermediates for structural confirmation. Stability-indicating HPLC methods are essential for quantifying degradation products .

Q. How can molecular modeling predict the bioavailability of this compound?

- Methodological Answer : Use software like Schrödinger Suite or MOE to calculate physicochemical parameters (LogP, TPSA) and predict absorption (e.g., Caco-2 permeability). Molecular docking can identify potential interactions with efflux transporters (e.g., P-gp). Validate predictions with in vitro Caco-2 assays .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced potency?

- Methodological Answer : Modify the 4-methylbenzoyl substituents to alter steric/electronic effects. For example:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) may enhance receptor binding.

- Bulky substituents could improve selectivity by reducing off-target interactions.

- Systematic SAR studies on analogs with varied acyl groups have shown significant differences in biological activity .

Q. How can in vitro-in vivo correlations (IVIVC) be established for pharmacokinetic studies?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic stability (e.g., microsomal half-life) to in vivo clearance. Validate with rodent studies, measuring plasma concentrations via LC-MS/MS after oral/intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.